molecular formula C16H18N2O4S B5777339 N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Cat. No. B5777339
M. Wt: 334.4 g/mol
InChI Key: CIKYMQBGXNOYGT-UHFFFAOYSA-N
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Description

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide acts as a potent inhibitor of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide by binding to the ATP-binding site of the enzyme. This inhibits the activity of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and leads to the activation of various downstream signaling pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, modulation of neurotransmitter release, and inhibition of tumor cell growth. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and bipolar disorder.

Advantages and Limitations for Lab Experiments

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide inhibition. However, it also has some limitations, including its poor solubility in water and the potential for off-target effects at high concentrations.

Future Directions

The potential therapeutic applications of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide are still being explored, and several future directions for research have been identified. These include the development of more potent and selective N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail.
Conclusion:
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and modulate various cellular processes makes it a promising candidate for the development of novel therapeutics in various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis method involves the use of various reagents and solvents, including 4-phenoxyphenylboronic acid, methylsulfonyl chloride, and N-methylglycine. The final product is obtained through purification and crystallization.

Scientific Research Applications

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3 (N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide), a key enzyme involved in the regulation of various cellular processes, including metabolism, cell signaling, and gene expression.

properties

IUPAC Name

N-methyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-17-16(19)12-18(23(2,20)21)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKYMQBGXNOYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

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